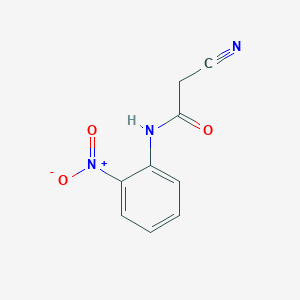

2-cyano-N-(2-nitrophenyl)acetamide

Description

Its synthesis involves reacting cyanoacetic acid derivatives with 2-nitroaniline under ethanol and piperidine catalysis at 0–5°C for 2 hours, as part of a broader series of analogs (e.g., compounds 3a–3l in Scheme 3) . Key characterization data include:

- Molecular formula: C₉H₇N₃O₃ (derived from MS m/z 206.17 [M+1], corresponding to a molecular weight of 205.17 g/mol).

- 1H NMR (DMSO-d₆): δ 3.31 (2H, s, –CH₂–CN), 7.28–7.9 (Ar–H), 10.0 (1H, s, –NH) .

This compound’s structure features a nitro group at the 2-position of the phenyl ring, contributing to its electron-withdrawing properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

2-cyano-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSHCVNYQCNGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic conditions.

Cyclization: Reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating.

Major Products Formed

Nucleophilic Substitution: Substituted cyanoacetamides.

Reduction: 2-amino-N-(2-nitrophenyl)acetamide.

Cyclization: Various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyano-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The cyano and nitro groups can participate in various interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-cyano-N-(2-nitrophenyl)acetamide with similar cyanoacetamide derivatives, focusing on substituents, spectral data, molecular properties, and applications:

Structural and Functional Insights

- Heterocyclic Moieties: Thiazole (2a) or oxazole (2b) substituents introduce heteroatoms, which can improve binding to biological targets (e.g., enzymes or receptors) . Halogenated Derivatives: Chlorine atoms in 2,4-dichloro-5-methoxyphenyl analogs () improve lipophilicity, enhancing pesticide activity.

Physicochemical and Spectral Trends

- Molecular Weight : Ranges from 167.18 (thiazol-2-yl derivative) to 259.09 (dichloro-methoxy analog), with higher weights correlating to halogen or methoxy substituents.

- 1H NMR: The –CH₂CN proton signal (δ ~3.30–3.31) is consistent across cyanoacetamides, while aromatic proton shifts vary with substituent electronic effects (e.g., nitro groups deshield adjacent protons ).

Biological Activity

2-Cyano-N-(2-nitrophenyl)acetamide is a member of the cyanoacetamide class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a cyano group, an acetamide moiety, and a nitrophenyl group, which contribute to its unique chemical properties. Research into its biological activity focuses on its role as a precursor for synthesizing various heterocyclic compounds known for their medicinal properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 210.1867 g/mol

- Structure : The compound includes a cyano group (C≡N), an acetamide group (–C(=O)NH), and a nitrophenyl substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, leading to the formation of various biologically active heterocycles. These derivatives have been shown to interact with multiple biological targets, potentially modulating key biochemical pathways involved in cell signaling and metabolism.

Biological Activities

Research indicates that compounds derived from cyanoacetamides exhibit a range of biological effects, including:

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.

- Antitumor Properties : Certain heterocyclic compounds synthesized from this compound have shown promise in inhibiting tumor growth in preclinical studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies

- Synthesis and Antimicrobial Activity :

- Antitumor Activity Assessment :

Data Table: Biological Activities of Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.